Tetraacetyl 2,5-anhydro-D-mannitol
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Overview
Description
Tetraacetyl 2,5-anhydro-D-mannitol is an organic compound derived from 2,5-anhydro-D-mannitol It is characterized by the presence of four acetyl groups attached to the 2,5-anhydro-D-mannitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyl 2,5-anhydro-D-mannitol typically involves the acetylation of 2,5-anhydro-D-mannitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups on the 2,5-anhydro-D-mannitol molecule.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tetraacetyl 2,5-anhydro-D-mannitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2,5-anhydro-D-mannitol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,5-anhydro-D-mannitol
Oxidation: Corresponding carboxylic acids
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
Tetraacetyl 2,5-anhydro-D-mannitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-aging properties and its effects on cellular longevity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tetraacetyl 2,5-anhydro-D-mannitol involves its conversion to phosphorylated metabolites in cells. These metabolites interact with enzymes involved in carbohydrate metabolism, such as phosphofructokinase and fructose 1,6-bisphosphatase . The compound’s effects on these enzymes can lead to alterations in metabolic pathways, influencing processes like gluconeogenesis and glycolysis.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-D-mannitol: The parent compound, known for its anti-aging properties.
2,5-Anhydro-D-glucitol: A similar compound with different hydroxyl group arrangements.
Fructose 1,6-bisphosphate: A key intermediate in glycolysis with similar metabolic effects.
Uniqueness
Tetraacetyl 2,5-anhydro-D-mannitol is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound and other similar molecules. This acetylation enhances its stability and modifies its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVQZSOYVOEEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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